N-{(Z)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide
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Overview
Description
N-{(Z)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the 3-chloro-4-fluoroaniline intermediate: This step involves the halogenation of aniline derivatives to introduce chlorine and fluorine atoms.
Synthesis of the 4,6-dimethylpyrimidine intermediate: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Coupling of intermediates: The 3-chloro-4-fluoroaniline and 4,6-dimethylpyrimidine intermediates are coupled using a suitable coupling agent such as carbodiimide or phosphonium salts.
Formation of the final compound: The coupled product is then reacted with 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
N-{(Z)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(Z)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities and exhibits comparable biological activities.
Indole derivatives: Possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
N-{(Z)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide is unique due to its combination of aromatic and heterocyclic moieties, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[(Z)-N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClFN6O3/c1-17-14-18(2)34-29(33-17)37-30(35-20-12-13-24(32)23(31)16-20)36-26(39)25(15-19-8-4-3-5-9-19)38-27(40)21-10-6-7-11-22(21)28(38)41/h3-5,8-9,12-14,16,21-22,25H,6-7,10-11,15H2,1-2H3,(H2,33,34,35,36,37,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJCAEGTKWPYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)F)Cl)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC(=C(C=C2)F)Cl)\NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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